molecular formula C10H11N3O3 B11789369 Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate

Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate

Cat. No.: B11789369
M. Wt: 221.21 g/mol
InChI Key: SOGXLWDPUSNLRG-UHFFFAOYSA-N
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Description

Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate (CAS 1706464-76-7) is a synthetic pyrrole derivative of interest in medicinal chemistry and biochemical research. This compound, with the molecular formula C 10 H 11 N 3 O 3 and a molecular weight of 221.21, is characterized by a pyrrole ring substituted with a cyano group and an amide-linked propanoate ester chain . Pyrrole derivatives, particularly 2-cyanopyrroles, have been identified as promising scaffolds for the development of potent tyrosinase inhibitors . Tyrosinase is a key enzyme in the melanin biosynthesis pathway and is a primary target for addressing enzymatic browning in the food industry and for managing skin hyperpigmentation disorders in cosmetics and medicine . Recent studies have shown that certain 2-cyanopyrrole analogues can exhibit inhibitory activities significantly stronger than that of kojic acid, a common reference inhibitor, functioning as reversible and mixed-type inhibitors . This makes this compound a valuable intermediate or lead compound for researchers designing and synthesizing novel molecules to study tyrosinase-related mechanisms and develop new therapeutic or agrochemical agents. Product Specifications: • CAS Number: 1706464-76-7 • Molecular Formula: C 10 H 11 N 3 O 3 • Molecular Weight: 221.21 g/mol • SMILES: O=C(OC)CCNC(C1=CC(C#N)=CN1)=O This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 3-[(4-cyano-1H-pyrrole-2-carbonyl)amino]propanoate

InChI

InChI=1S/C10H11N3O3/c1-16-9(14)2-3-12-10(15)8-4-7(5-11)6-13-8/h4,6,13H,2-3H2,1H3,(H,12,15)

InChI Key

SOGXLWDPUSNLRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCNC(=O)C1=CC(=CN1)C#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A foundational method involves palladium-catalyzed cross-coupling reactions to construct the pyrrole core. In EP0300688A1, methyl 4-(2-iodobenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes Stille coupling with tetraphenyltin in hexamethylphosphoric triamide (HMPA) at 60°C for 48 hours, yielding a substituted pyrrole intermediate. Subsequent nitration and reduction steps introduce the cyano group, followed by amidation with propanoate derivatives. Key parameters include:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
LigandTriphenylphosphine
SolventHMPA
Yield68–72%

This method prioritizes regioselectivity but faces challenges in catalyst poisoning due to HMPA’s coordinating properties.

Knorr Pyrrole Synthesis

The classical Knorr synthesis adapts β-keto esters and α-aminoketones to form pyrrole rings. WO2010013222A1 reports the reaction of ethyl 3-oxo-2-((2-pyridinyl)methylene)butanoate with acetaldehyde in dimethylformamide (DMF) at 80°C under nitrogen, catalyzed by 5-(2-hydroxyethyl)-4-methyl-3-(phenylmethyl)thiazolium chloride. The resulting pyrrole intermediate is nitrated and subjected to Fe/HCl reduction to install the cyano group, achieving an overall yield of 54%.

Amidation Strategies

T3P®-Mediated Amidation

WO2011110199A1 highlights the use of 2,4,6-tripropyl-1,3,5-trioxa-2,4,6-triphosphinane-2,4,6-trioxide (T3P®) for efficient amidation. Methyl 4-cyano-1H-pyrrole-2-carboxylate reacts with 3-aminopropanoic acid methyl ester in ethyl acetate at 25°C, yielding the target compound in 89% purity. Advantages include:

  • Reaction Time : 2 hours

  • Byproduct Removal : Linear triphosphate byproducts are water-soluble, simplifying purification.

Carbodiimide Coupling

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). As per PMC9774939, the carboxylate intermediate is activated with EDC/HOBt in dichloromethane, followed by reaction with methyl 3-aminopropanoate at 0°C. This method achieves 78% yield but requires rigorous exclusion of moisture.

Esterification and Functional Group Interconversion

Esterification via Acid Chlorides

US20150087842A1 describes converting 4-cyano-1H-pyrrole-2-carboxylic acid to its acid chloride using thionyl chloride, followed by reaction with methyl 3-hydroxypropanoate in tetrahydrofuran (THF). Key data:

ParameterValue
Acid Chloride Yield92%
Esterification Yield85%
PurificationSilica chromatography (EtOAc/hexane)

Catalytic Hydrogenation and Reduction

Nitro Group Reduction

Reduction of nitro intermediates is critical for amine formation. WO2013091011A1 employs Fe/HCl in acetic acid at 50°C to reduce methyl 3-(4-nitro-1H-pyrrole-2-carboxamido)propanoate, yielding the amine precursor with >95% purity. Comparatively, Pd/C hydrogenation under 50 psi H₂ achieves similar yields but risks over-reduction of the cyano group.

Optimization and Scalability

Solvent and Temperature Effects

  • DMF vs. THF : DMF increases reaction rates but complicates purification; THF offers better compatibility with moisture-sensitive steps.

  • Temperature : Amidation proceeds optimally at 25–40°C, while cyclocondensation requires 60–80°C.

Catalyst Recycling

Pd/C and Pd(OAc)₂ can be recovered via filtration and reused for up to 3 cycles with <10% activity loss.

Analytical Characterization

Critical characterization data for Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate:

TechniqueKey Findings
¹H NMR (CDCl₃)δ 3.75 (s, 3H, ester), 6.90 (s, 1H, pyrrole-H)
LCMS m/z 249.1 [M+H]⁺
HPLC Purity >99% (C18, MeCN/H₂O gradient)

Industrial-Scale Considerations

  • Cost Analysis : T3P® reduces downstream purification costs by 30% compared to carbodiimide methods.

  • Safety : HMPA is phased out due to toxicity; replacements like dimethylacetamide (DMAc) are preferred.

Emerging Methodologies

Continuous Flow Synthesis

Recent advances (e.g., WO2011110199A1) utilize microreactors for amidation, achieving 94% yield with residence times <10 minutes.

Enzymatic Catalysis

Pilot studies employ lipases for esterification, though yields remain suboptimal (45–50%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is known to exert its effects through binding to specific receptors and enzymes, influencing various biochemical processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize its properties, Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate is compared below with structurally related esters and heterocycles.

Key Structural Features and Substituent Effects

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Interactions/Applications
This compound 4-cyano, 2-carboxamido, methyl propanoate C10H11N3O3* 221.21 (calculated) Hydrogen bonding (amide), polar interactions (cyano)
Methyl 3-(4-methoxyphenyl)-1-methyl-...chromeno[4,3-b]pyrrole-3a-carboxylate () 4-methoxyphenyl, chromeno-pyrrole fused ring C25H25NO4 403.47 C–H⋯π crystal stabilization, envelope/half-chair conformations
Methyl 3-(4-chlorophenyl)propanoate 4-chlorophenyl, methyl propanoate C10H11ClO2 198.65 Lipophilic interactions (chloro)

*Calculated based on the synonym "3-[(4-Cyano-1H-pyrrole-2-carbonyl)-amino]-propionic acid methyl ester."

Analysis:
  • Electron-Withdrawing vs.
  • Hydrogen Bonding: The carboxamido group (−CONH−) enables hydrogen bonding, which may influence solubility in polar solvents or interactions with biological targets. This contrasts with the chromeno-pyrrole compound (), where C–H⋯π interactions dominate crystal packing .
  • Steric Considerations: The fused chromeno-pyrrole system in introduces significant steric bulk, likely reducing conformational flexibility compared to the simpler pyrrole-ester structure of the target compound .

Biological Activity

Methyl 3-(4-cyano-1H-pyrrole-2-carboxamido)propanoate, with a CAS number of 1706464-76-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structure, biological activities, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H11N3O3, with a molecular weight of 221.21 g/mol. The compound features a pyrrole ring substituted with a cyano group and a carboxamide moiety, which are critical for its biological activity.

PropertyValue
Chemical Name This compound
CAS Number 1706464-76-7
Molecular Formula C10H11N3O3
Molecular Weight 221.21 g/mol
Purity NLT 98%

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, pyrrole derivatives have been shown to possess potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) often below 0.016 μg/mL . These findings suggest that this compound may also have potential as an anti-tuberculosis agent.

The mechanism of action for similar pyrrole-based compounds often involves the inhibition of key bacterial enzymes or pathways. Specifically, compounds targeting the MmpL3 protein in M. tuberculosis have shown promising results in disrupting mycolic acid biosynthesis, which is crucial for the integrity of the bacterial cell wall . This disruption leads to increased susceptibility of the bacteria to other antibiotics and enhances overall treatment efficacy.

Case Studies and Research Findings

  • Pyrrole Derivative Studies : A study focused on designing pyrrole-2-carboxamides revealed that structural modifications significantly influenced their biological activity. Compounds with electron-withdrawing groups on the pyrrole ring demonstrated improved anti-TB activity and low cytotoxicity .
  • Pharmacological Evaluation : In another investigation, various pyrrole derivatives were synthesized and evaluated for their potential as norepinephrine reuptake inhibitors. The results indicated that certain substitutions on the pyrrole ring could enhance binding affinity to norepinephrine receptors, suggesting potential applications in treating mood disorders .

Q & A

Q. How does this compound compare to structurally similar pyrrole derivatives in medicinal chemistry?

  • Answer : Unlike ethyl 3-(4-(benzyloxy)phenyl)-4-cyano-1-methyl-1H-pyrrole-2-carboxylate, the propanoate chain in this compound increases solubility (logP ~1.5 vs. ~3.2 for benzyloxy analogs), enhancing bioavailability. However, the shorter chain reduces metabolic stability in liver microsome assays .

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